Cas no 39150-45-3 (4-Amino-3,5-dibromobenzenesulfonamide)

4-Amino-3,5-dibromobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3,5-dibromobenzenesulfonamide
- 3,5-Dibromosulfanilamide
- Benzenesulfonamide,4-amino-3,5-dibromo-
- 2,6-Dibromosulfanilamide
- 3,5-Dibromosulphanilamide
- DLXJPWSYRLLYSV-UHFFFAOYSA-N
- AK109126
- 4-amino-3,5-dibromobenzene-1-sulfonamide
- Benzenesulfonamide, 4-amino-3,5-dibromo-
- 4-Amino-3,5-dibromobenzenesulphonamide
- halogenosulfanilamide deriv. 12
- BDBM11611
- 5104AB
- FCH1
- SY049640
- CS-0157745
- UNII-G88Z5C5E4Z
- 4-Amino-3 pound not5-dibromobenzenesulfonamide
- 1-amino-2,6-dibromobenzene-4-sulphonic acid amide
- AMY25124
- CHEMBL306195
- 39150-45-3
- 4-azanyl-3,5-bis(bromanyl)benzenesulfonamide
- D0212
- EINECS 254-321-8
- DTXSID20192395
- MFCD00014783
- G88Z5C5E4Z
- NS00030527
- DS-4158
- W-202619
- PD182043
- A824427
- AKOS016008569
- SCHEMBL11136228
- FT-0614522
- DA-21381
- ALBB-026584
-
- MDL: MFCD00014783
- インチ: 1S/C6H6Br2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12)
- InChIKey: DLXJPWSYRLLYSV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C([H])=C(C=1[H])S(N([H])[H])(=O)=O)Br)N([H])[H]
計算された属性
- せいみつぶんしりょう: 327.85200
- どういたいしつりょう: 327.852
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 94.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 2.156
- ゆうかいてん: 235-237°C
- ふってん: 458.2°C at 760 mmHg
- フラッシュポイント: 230.9°C
- 屈折率: 1.686
- PSA: 94.56000
- LogP: 3.80350
4-Amino-3,5-dibromobenzenesulfonamide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- リスク用語:R36/37/38
4-Amino-3,5-dibromobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0212-25G |
3,5-Dibromosulfanilamide |
39150-45-3 | >98.0%(T) | 25g |
¥1160.00 | 2024-04-16 | |
Alichem | A013013929-1g |
4-Amino-3,5-dibromobenzenesulfonamide |
39150-45-3 | 97% | 1g |
$1504.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1199473-100g |
3,5-DIBROMOSULFANILAMIDE |
39150-45-3 | 97% | 100g |
$1400 | 2024-06-05 | |
Fluorochem | 068292-10g |
3,5-Dibromosulfanilamide |
39150-45-3 | 97% | 10g |
£64.00 | 2022-03-01 | |
Alichem | A013013929-250mg |
4-Amino-3,5-dibromobenzenesulfonamide |
39150-45-3 | 97% | 250mg |
$484.80 | 2023-09-02 | |
eNovation Chemicals LLC | Y1199473-25g |
3,5-DIBROMOSULFANILAMIDE |
39150-45-3 | 97% | 25g |
$440 | 2024-06-05 | |
Fluorochem | 068292-25g |
3,5-Dibromosulfanilamide |
39150-45-3 | 97% | 25g |
£132.00 | 2022-03-01 | |
TRC | A576783-2.5g |
4-Amino-3,5-dibromobenzenesulfonamide |
39150-45-3 | 2.5g |
$ 135.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228385-10g |
4-Amino-3,5-dibromobenzenesulfonamide |
39150-45-3 | 96% | 10g |
¥292.00 | 2024-05-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A843534-100g |
4-Amino-3,5-dibromobenzenesulfonamide |
39150-45-3 | 95% | 100g |
3,420.00 | 2021-05-17 |
4-Amino-3,5-dibromobenzenesulfonamide 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-Amino-3,5-dibromobenzenesulfonamideに関する追加情報
Professional Introduction to 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3)
4-Amino-3,5-dibromobenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 39150-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are widely recognized for their versatile applications in drug development. The structural features of 4-Amino-3,5-dibromobenzenesulfonamide, including its amino and sulfonamide functional groups, as well as the presence of bromine atoms at the 3rd and 5th positions on the benzene ring, contribute to its unique chemical properties and potential biological activities.
The synthesis and characterization of 4-Amino-3,5-dibromobenzenesulfonamide involve rigorous methodologies to ensure high purity and yield. The bromination step is particularly critical, as it introduces halogen atoms that can participate in further chemical modifications. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the molecular structure and stereochemistry of the compound. These analytical methods provide detailed insights into the compound's conformation and interactions with other molecules.
In recent years, 4-Amino-3,5-dibromobenzenesulfonamide has been explored for its potential in various therapeutic applications. One of the most promising areas is its role as an intermediate in the synthesis of bioactive molecules. The sulfonamide moiety is a key pharmacophore in many drugs, contributing to their binding affinity and efficacy. Researchers have been investigating how modifications to this core structure can enhance pharmacological properties.
One notable study published in a leading pharmaceutical journal demonstrated the utility of 4-Amino-3,5-dibromobenzenesulfonamide in designing novel sulfonamide-based inhibitors targeting bacterial enzymes. The bromine substituents were found to enhance binding interactions with specific protein targets, leading to improved inhibitory activity. This finding underscores the importance of structural optimization in developing effective antimicrobial agents. The study also highlighted the compound's potential in overcoming drug resistance mechanisms by targeting novel bacterial pathways.
The role of 4-Amino-3,5-dibromobenzenesulfonamide extends beyond antimicrobial applications. It has been investigated as a precursor in the synthesis of compounds with anticancer properties. The amino and sulfonamide groups provide multiple sites for further functionalization, allowing chemists to design molecules that can selectively interact with cancer cell receptors or disrupt essential metabolic pathways. Preliminary in vitro studies have shown promising results, indicating that derivatives of 4-Amino-3,5-dibromobenzenesulfonamide may exhibit cytotoxic effects on certain cancer cell lines while maintaining low toxicity towards healthy cells.
Furthermore, the compound has been explored for its potential in neuropharmacology. Sulfonamides are known to interact with central nervous system (CNS) receptors and enzymes, making them valuable candidates for treating neurological disorders. Research is ongoing to identify how structural variations of 4-Amino-3,5-dibromobenzenesulfonamide can modulate neurotransmitter activity or reduce inflammation in neurodegenerative diseases. The bromine atoms may play a role in enhancing blood-brain barrier penetration, which is crucial for CNS drug delivery.
The synthesis of 4-Amino-3,5-dibromobenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Key steps include bromination of benzenesulfonyl chloride followed by amination using ammonia or an amine derivative. Catalysts and solvents are carefully selected to maximize yield and minimize byproduct formation. Green chemistry principles are increasingly being applied to these synthetic routes to reduce environmental impact while maintaining high efficiency.
In conclusion, 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it valuable for synthesizing bioactive molecules targeting various diseases, including infections, cancer, and neurological disorders. Continued research into its derivatives and applications will likely uncover even more innovative uses for this compound in medicine.
39150-45-3 (4-Amino-3,5-dibromobenzenesulfonamide) 関連製品
- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)
- 20971-06-6(1-Deoxy-1-nitro-d-galactitol)
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 2034621-18-4(2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
